molecular formula C26H57N5O.C2H4O2<br>C28H61N5O3 B13778551 Octadecanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-, monoacetate CAS No. 67953-23-5

Octadecanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-, monoacetate

Cat. No.: B13778551
CAS No.: 67953-23-5
M. Wt: 515.8 g/mol
InChI Key: QKHILJSKSVXETI-UHFFFAOYSA-N
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Description

Octadecanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-, monoacetate is a complex organic compound with the molecular formula C26H57N5O.C2H4O2. It is known for its unique structure, which includes multiple aminoethyl groups attached to an octadecanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-, monoacetate typically involves the reaction of octadecanamide with a series of aminoethyl groups. The process begins with the preparation of octadecanamide, which is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl groups. The final step involves the acetylation of the compound to form the monoacetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-, monoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Octadecanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-, monoacetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a component in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octadecanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-, monoacetate involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups allow it to form strong interactions with proteins and other biomolecules, potentially affecting their function. These interactions can influence various cellular processes, making the compound of interest in both therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    N-Stearoyltetraethylenetetramine: Similar in structure but lacks the acetyl group.

    N-(2-((2-aminoethyl)amino)ethyl)stearamide: Contains fewer aminoethyl groups.

Uniqueness

Octadecanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-, monoacetate is unique due to its multiple aminoethyl groups and the presence of an acetyl group.

Properties

CAS No.

67953-23-5

Molecular Formula

C26H57N5O.C2H4O2
C28H61N5O3

Molecular Weight

515.8 g/mol

IUPAC Name

acetic acid;N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadecanamide

InChI

InChI=1S/C26H57N5O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27;1-2(3)4/h28-30H,2-25,27H2,1H3,(H,31,32);1H3,(H,3,4)

InChI Key

QKHILJSKSVXETI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O

Origin of Product

United States

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